molecular formula C11H9NO3 B1590386 methyl 3-formyl-1H-indole-4-carboxylate CAS No. 53462-88-7

methyl 3-formyl-1H-indole-4-carboxylate

Cat. No. B1590386
CAS RN: 53462-88-7
M. Wt: 203.19 g/mol
InChI Key: HWQJAOMFBDZMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06316482B1

Procedure details

The Vilsmeier reagent was prepared by the dropwise addition of phosphoryl oxychloride (0.75 mg) to cooled N,N-dimethylformamide (20.0 ml) under constant stirring. A solution of methyl indole-4-carboxylate in N,N-dimethylformamide (12.0 ml) was added to the above solution at 0° C. and the solution was stirred for 30 minutes. The mixture was diluted with water (40 ml) and the solution was neutralized with saturated sodium bicarbonate aqueous solution and extracted with ethyl acetate (60 ml). The organic layer was washed successively with water and brine, dried over magnesium sulfate and concentrated invacuo. The solid was triturated with diethyl ether (7 ml) to give methyl 3-formylindole-4-carboxylate (792 mg).
Name
phosphoryl oxychloride
Quantity
0.75 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(O[Cl:4])=O.[NH:7]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([O:18][CH3:19])=[O:17])[C:10]=2[CH:9]=[CH:8]1.[C:20](=O)(O)[O-:21].[Na+].[CH3:25][N:26]([CH3:29])[CH:27]=O>O>[CH3:25][N+:26]([CH3:29])=[CH:27][Cl:4].[Cl-:4].[CH:20]([C:9]1[C:10]2[C:11]([C:16]([O:18][CH3:19])=[O:17])=[CH:12][CH:13]=[CH:14][C:15]=2[NH:7][CH:8]=1)=[O:21] |f:2.3,6.7|

Inputs

Step One
Name
phosphoryl oxychloride
Quantity
0.75 mg
Type
reactant
Smiles
P(=O)(OCl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
12 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (60 ml)
WASH
Type
WASH
Details
The organic layer was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated invacuo
CUSTOM
Type
CUSTOM
Details
The solid was triturated with diethyl ether (7 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[N+](=CCl)C.[Cl-]
Name
Type
product
Smiles
C(=O)C1=CNC=2C=CC=C(C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 792 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.